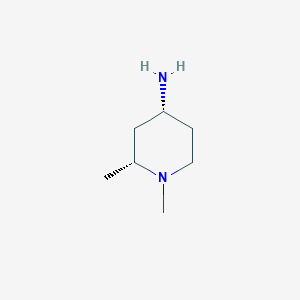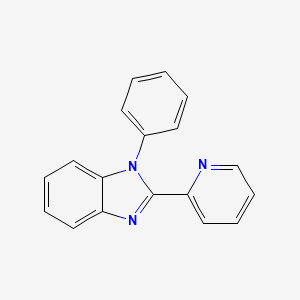
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and a methyl group at the 9th position of the purine ring. Purines are significant in biochemistry as they are the building blocks of nucleic acids, such as DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate or cesium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Aplicaciones Científicas De Investigación
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases related to purine metabolism.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can inhibit or activate specific enzymes involved in purine metabolism, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylxanthine derivative with stimulant properties.
Uniqueness
9-Methyl-8-(trifluoromethyl)-9H-purin-6-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and lipophilicity compared to other purine derivatives .
Propiedades
Fórmula molecular |
C7H6F3N5 |
|---|---|
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
9-methyl-8-(trifluoromethyl)purin-6-amine |
InChI |
InChI=1S/C7H6F3N5/c1-15-5-3(4(11)12-2-13-5)14-6(15)7(8,9)10/h2H,1H3,(H2,11,12,13) |
Clave InChI |
JFSCNJZOWRXFQA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NC(=C2N=C1C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
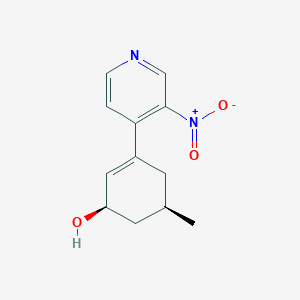
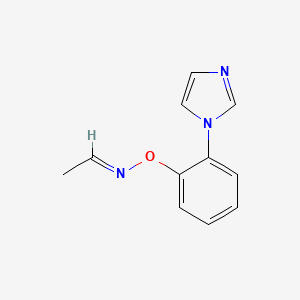

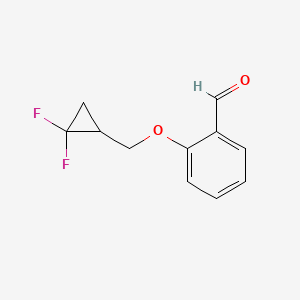
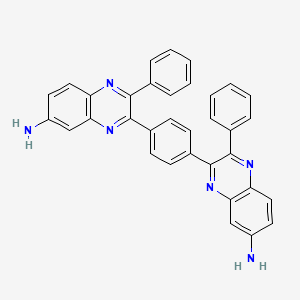
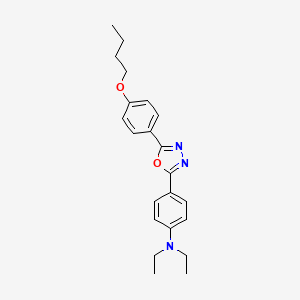
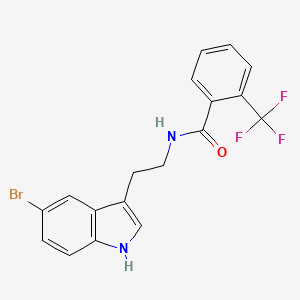
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
